N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine
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Overview
Description
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 7 of the phenanthrene ring system The phenanthrene ring system is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenanthrene and ethylamine.
Nitration: Phenanthrene is first nitrated to introduce nitro groups at specific positions on the ring system.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting diamine is then alkylated with ethyl halides under basic conditions to introduce the ethyl groups at the nitrogen atoms.
Industrial Production Methods
Industrial production of N2,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine may involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be further reduced to form secondary amines or even primary amines under strong reducing conditions.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N2,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, or apoptosis, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine: Characterized by the presence of ethyl groups on the nitrogen atoms.
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9,10-dihydrophenanthrene-2,7-diamine: Similar structure but with methyl groups instead of ethyl groups.
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydroanthracene-2,7-diamine: Similar structure but with an anthracene ring system instead of phenanthrene.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of ethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
144726-96-5 |
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Molecular Formula |
C22H30N2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetraethyl-9,10-dihydrophenanthrene-2,7-diamine |
InChI |
InChI=1S/C22H30N2/c1-5-23(6-2)19-11-13-21-17(15-19)9-10-18-16-20(12-14-22(18)21)24(7-3)8-4/h11-16H,5-10H2,1-4H3 |
InChI Key |
WACJXNWKRVWVSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)N(CC)CC |
Origin of Product |
United States |
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